molecular formula C22H27ClFN3O3S B2660365 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215662-36-4

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B2660365
CAS No.: 1215662-36-4
M. Wt: 467.98
InChI Key: KXOOCUKSOCYPIX-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a benzamide core, a fluorobenzo[d]thiazole moiety, and a diethylaminoethyl side chain. The presence of these functional groups suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the acylation of 3,4-dimethoxyaniline with an appropriate acyl chloride or anhydride to form the benzamide core.

    Introduction of the Fluorobenzo[d]thiazole Moiety: This step may involve the condensation of the benzamide intermediate with a fluorobenzo[d]thiazole derivative under acidic or basic conditions.

    Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the amide or thiazole moieties, potentially yielding amine or thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions may occur at the fluorine atom or the diethylaminoethyl side chain, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include quinone derivatives, reduced amines, and various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and membranes could provide insights into cellular processes and mechanisms of action.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its potential to undergo various chemical modifications makes it a versatile tool in material science.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride likely involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to these targets, while the fluorobenzo[d]thiazole moiety could enhance specificity and affinity. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(diethylamino)ethyl)-N-(benzothiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride: Lacks the fluorine atom, which may affect its binding affinity and specificity.

    N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride: Contains a dimethylaminoethyl side chain instead of diethylaminoethyl, potentially altering its pharmacokinetic properties.

    N-(2-(diethylamino)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride: Substitutes chlorine for fluorine, which may impact its reactivity and biological activity.

Uniqueness

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological interactions. This fluorine substitution may enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S.ClH/c1-5-25(6-2)11-12-26(22-24-17-9-8-16(23)14-20(17)30-22)21(27)15-7-10-18(28-3)19(13-15)29-4;/h7-10,13-14H,5-6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOOCUKSOCYPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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